1-(3,5-Dichlorophenyl)-3-(4-methylphenyl)sulfanylpyrrolidine-2,5-dione

Description

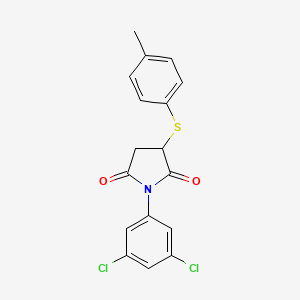

1-(3,5-Dichlorophenyl)-3-(4-methylphenyl)sulfanylpyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative with a molecular formula of C₁₇H₁₃Cl₂NO₂S and a molecular weight of 366.26 g/mol . Its structure features a central pyrrolidine-2,5-dione core substituted with a 3,5-dichlorophenyl group at position 1 and a 4-methylphenylsulfanyl group at position 3. The dichlorophenyl moiety introduces electron-withdrawing effects and lipophilicity, while the sulfanyl group contributes to unique reactivity compared to oxygen-based analogs. This compound is registered under CAS No. 32809-06-6 and requires careful handling, as indicated by precautionary safety guidelines (e.g., P101: medical advice readiness) .

Properties

IUPAC Name |

1-(3,5-dichlorophenyl)-3-(4-methylphenyl)sulfanylpyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13Cl2NO2S/c1-10-2-4-14(5-3-10)23-15-9-16(21)20(17(15)22)13-7-11(18)6-12(19)8-13/h2-8,15H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTSCLTBGDRNNOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2CC(=O)N(C2=O)C3=CC(=CC(=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3,5-Dichlorophenyl)-3-(4-methylphenyl)sulfanylpyrrolidine-2,5-dione, also referred to as a pyrrolidine derivative, is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula: C₁₁H₁₁Cl₂N₁O₂S

- Molecular Weight: 271.18 g/mol

The structure features a pyrrolidine ring substituted with dichlorophenyl and methylphenyl groups, contributing to its unique biological properties.

Research indicates that this compound exhibits activity primarily through the modulation of neurotransmitter transporters. It has been shown to inhibit the reuptake of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) to varying degrees. The selectivity and potency of this compound make it a candidate for further exploration in the context of neuropharmacology.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Case Studies and Research Findings

- Dopamine Reuptake Inhibition: A study demonstrated that the compound selectively inhibits dopamine reuptake with high potency, suggesting potential use in treating disorders like ADHD or depression where dopaminergic signaling is disrupted .

- Neuropharmacological Effects: In vivo studies indicated that this compound may exhibit antidepressant-like effects in animal models, suggesting it could be beneficial for mood disorders .

- Comparative Analysis: When compared to related compounds, this pyrrolidine derivative showed superior selectivity for DAT over SERT, which is crucial for minimizing side effects commonly associated with non-selective antidepressants .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Differences

The target compound’s pyrrolidine-2,5-dione core distinguishes it from other heterocyclic systems. For example:

- Chalcone derivatives (e.g., 1-(2,5-dihydroxyphenyl)-3-pyridine-2-yl-propenone) feature an open-chain α,β-unsaturated ketone system with dihydroxyphenyl and pyridine substituents (Fig. 2a in ).

- Flavones (e.g., cyclized chalcone derivatives) adopt a rigid, planar structure due to conjugation and cyclization of the α,β double bonds (Fig. 2b in ).

In contrast, the pyrrolidine-2,5-dione core is saturated, reducing conjugation but enhancing stereochemical flexibility.

Physicochemical and Pharmacological Implications

*LogP values estimated based on substituent contributions.

- Electrochemical Properties : Chalcones and flavones exhibit strong UV/Vis absorption due to conjugated systems, whereas the pyrrolidine-2,5-dione core lacks extended conjugation, limiting optical activity .

- Bioactivity : Flavones and chalcones are well-documented for antioxidant and anti-inflammatory effects, whereas the target compound’s dichlorophenyl group may confer neuroactivity or cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.